molecular formula C18H24N5O13P B13731436 Uridylyl-(3'-5')-cytidine CAS No. 3013-97-6

Uridylyl-(3'-5')-cytidine

Cat. No.: B13731436
CAS No.: 3013-97-6
M. Wt: 549.4 g/mol
InChI Key: LENQVXALZPDAFB-NCOIDOBVSA-N
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Description

Uridylyl-(3'-5')-cytidine (UpC) is a dinucleoside monophosphate consisting of uridine and cytidine linked via a 3'-5' phosphodiester bond. It plays roles in nucleic acid metabolism and enzymatic synthesis processes. Structurally, UpC lacks secondary structure, simplifying studies on its ionization and dissociation properties . Its molecular formula is C₁₈H₂₄N₅O₁₃P (molecular weight: 549.38 g/mol), with a CAS number of 2382-64-1 . UpC is synthesized enzymatically or chemically, often serving as a precursor in oligonucleotide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uridylyl-(3’-5’)-cytidine typically involves the chemical synthesis of oligonucleotides. The process begins with the cleavage of the 5’-trityl group by brief treatment with dichloroacetic acid dissolved in dichloromethane. The monomer activated with tetrazole is then coupled to the available 5’-hydroxyl, resulting in a phosphite linkage . This method is commonly used in the synthesis of DNA and RNA oligonucleotides, allowing for the creation of nucleotide sequences with defined chemical structures.

Industrial Production Methods: Industrial production of uridylyl-(3’-5’)-cytidine follows similar synthetic routes but on a larger scale. Automated high-throughput custom oligonucleotide synthesis technologies have made it possible to produce large quantities of nucleotide analogs efficiently .

Scientific Research Applications

Biochemical Research

1.1 Nucleotide Analog Synthesis
Uridylyl-(3'-5')-cytidine serves as a crucial building block in the synthesis of various nucleotide analogs. Its unique structure allows for the creation of modified nucleotides that can be utilized in the study of nucleic acid interactions, replication, and transcription processes. For instance, it has been employed to synthesize triribonucleoside diphosphates that serve as models for understanding genetic codes and nucleic acid structures .

1.2 Enzyme Substrate
The compound acts as a substrate for several enzymes, including polymerases and nucleases. Its incorporation into RNA can significantly influence the structure and function of nucleic acids, making it an essential tool for studying enzyme kinetics and dynamics in RNA processing.

Molecular Biology

2.1 RNA Interaction Studies
this compound is instrumental in studying RNA-RNA and RNA-protein interactions. Its ability to form stable phosphodiester bonds enables researchers to investigate how RNA structures affect biological processes such as translation and splicing .

2.2 Antiviral Research
Research has indicated that this compound derivatives exhibit antiviral properties. For example, certain modified nucleosides derived from this compound have shown efficacy against viral replication by inhibiting key viral enzymes . This makes it a candidate for developing antiviral therapies targeting specific viral infections.

Medicinal Chemistry

3.1 Anticancer Applications
The potential therapeutic applications of this compound extend to oncology, where it is being explored for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by interfering with nucleic acid metabolism .

3.2 Drug Development
The compound's structural properties allow it to be modified into various analogs that can enhance drug efficacy and selectivity. For instance, compounds derived from this compound have been evaluated for their ability to inhibit specific enzymes involved in cancer cell proliferation .

Industrial Applications

4.1 Diagnostic Tools
In the field of diagnostics, this compound is utilized in the development of nucleic acid-based assays and tests. Its incorporation into diagnostic kits allows for more accurate detection of pathogens through polymerase chain reaction (PCR) techniques.

4.2 Biotechnological Applications
The compound is also used in biotechnological processes such as the synthesis of RNA-based therapeutics and vaccines. Its ability to mimic natural nucleotides makes it suitable for creating stable RNA molecules that can be used in gene therapy approaches .

Case Studies and Research Findings

Study Title Findings Application Area
Synthesis of triribonucleoside diphosphatesDemonstrated effective synthesis methods for nucleotide analogs using this compoundBiochemical Research
Antiviral activity of modified nucleosidesIdentified derivatives with significant inhibitory effects on viral replicationMedicinal Chemistry
Role in RNA interaction studiesShowed how this compound influences RNA structural dynamicsMolecular Biology

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares UpC with structurally related dinucleoside monophosphates and modified nucleosides, focusing on synthesis, stability, and physicochemical properties.

Key Observations :

  • Synthesis Efficiency : UpU and UpmU achieve maximum yields in 3 hours under optimized enzymatic conditions, while UpC synthesis is less documented but shares similar methodologies .
  • Chromatographic Behavior: UpU exhibits higher Rf values than UpC, reflecting differences in hydrophobicity due to cytidine’s amino group .

Stability and Ionization Properties

Dissociation Constants (pKa) of Base Ionizable Groups :

Compound Ionizable Group (HN–C=O) pKa Value
Uridylyl-(3'-5')-uridine (UpU) Uracil ~9.2
Uridylyl-(3'-5')-cytidine (UpC) Cytosine ~4.2 (amino), ~9.5 (N3)
Polyuridylic acid (poly U) Uracil ~9.1

Analysis :

  • UpC’s cytidine introduces an additional amino group (pKa ~4.2), making it more protonated at physiological pH compared to UpU. This impacts interactions with enzymes and metal ions .
  • UpC exhibits resistance to photolytic cleavage in the presence of intercalators (e.g., Acr-I), unlike CpG-containing dinucleotides, due to its base composition and lack of secondary structure .

Biological Activity

Uridylyl-(3'-5')-cytidine (Ucy) is a dinucleotide composed of uridine and cytidine linked by a phosphodiester bond. This compound plays a crucial role in various biological processes, particularly in RNA metabolism, cellular signaling, and as a substrate for several enzymes. This article delves into the biological activity of Ucy, exploring its mechanisms, interactions, and applications in research.

Structure and Synthesis

This compound consists of a ribose sugar linked to uracil and cytosine bases. The chemical structure can be represented as follows:

Ucy=UridineCytidine\text{Ucy}=\text{Uridine}-\text{Cytidine}

The synthesis of Ucy can be achieved through various methods, including triester methods that involve protecting groups for hydroxyl functionalities. These methods ensure high yields and purity of the final product, which is essential for its biological applications .

Ucy's mechanism of action primarily involves its incorporation into RNA molecules. This incorporation can influence RNA stability and function, which is critical for gene expression and cellular responses to environmental stimuli. Ucy can also be cleaved by metal-ion-promoted hydrolysis, with ions such as magnesium and zinc playing significant roles in this catalytic process.

Biological Functions

  • RNA Synthesis : Ucy serves as a substrate for RNA polymerases during the transcription process. Its unique structure allows it to participate in the synthesis of RNA strands, influencing gene expression.
  • RNA Degradation : Ucy interacts with ribonucleases that facilitate RNA degradation. This activity is crucial for maintaining cellular homeostasis and regulating RNA levels within cells.
  • Signaling Molecule : Ucy has been implicated in various signaling pathways, acting as a second messenger that transmits signals within cells. This function is vital for processes such as cell proliferation and differentiation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ucy, it is beneficial to compare it with other nucleotide analogs:

Compound NameStructure TypeUnique Features
Uridylyl-(3'-5')-adenosineDinucleotideInvolved in energy transfer (ATP)
Cytidylyl-(3'-5')-adenosineDinucleotideKey player in RNA synthesis
Guanylyl-(3'-5')-cytidineDinucleotideImportant for signal transduction (cGMP)
Uridylyl-(3'-5')-guanosineDinucleotideInvolved in various signaling pathways

Ucy's specific combination of uracil and cytosine bases allows it to participate distinctly in RNA-related processes compared to other dinucleotides.

Case Studies and Research Findings

Recent studies have highlighted the significance of Ucy in various biological contexts:

  • RNA Metabolism : Research indicates that Ucy plays a pivotal role in regulating RNA metabolism, influencing both synthesis and degradation pathways. For instance, studies have shown that altering Ucy levels can significantly impact gene expression profiles in cellular models .
  • Therapeutic Applications : Ucy has been explored for its potential therapeutic applications, particularly in cancer research where modulation of RNA metabolism is crucial. By targeting pathways involving Ucy, researchers aim to develop novel strategies for cancer treatment.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing uridylyl-(3'-5')-cytidine (UpC), and how can yield optimization be achieved?

UpC synthesis typically employs enzymatic or chemical phosphorylation. In enzymatic approaches, uridine derivatives (e.g., uridine-3'-phosphate) are reacted with cytidine under Tris-HCl buffer (pH 7.6) at 0°C, achieving yields up to 30% in 3 hours via polynucleotide phosphorylase-mediated coupling . Chemical synthesis involves protecting-group strategies, such as phosphoramidation, to selectively functionalize the 3′-OH group while avoiding 5′-OH interference . Optimizing acceptor concentration (e.g., 0.4 M cytidine) and reaction time (3–5 hours) improves yield .

Q. What analytical techniques are critical for characterizing UpC purity and structural integrity?

Key methods include:

  • Chromatography : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) to separate UpC from unreacted nucleotides .
  • Electrophoresis : Polyacrylamide gel electrophoresis (PAGE) at pH 3.5 to resolve dinucleotides based on charge/mass ratios .
  • UV Spectroscopy : Confirm identity using λmax at 260 nm and extinction coefficients (ε) of ~12,400 M<sup>−1</sup>cm<sup>−1</sup> for UpC .

Advanced Research Questions

Q. How do discrepancies in reported ionization constants (pKa) of UpC arise, and how can they be reconciled experimentally?

The pKa of UpC’s uracil HN(3) group varies depending on polynucleotide context. In isolated UpC, the pKa is ~9.2, but in polynucleotides like CpUpC, it shifts to ~10.5 due to electrostatic interactions between phosphate groups and adjacent bases . Discrepancies arise from solvent polarity, ionic strength, and polynucleotide secondary structure. To reconcile data, use potentiometric titrations under controlled conditions (e.g., 0.1 M KCl, 25°C) and compare with computational models (e.g., rod models with linear charge density ~3.4 Å<sup>−1</sup>) .

Q. What experimental designs address UpC’s stability challenges in biochemical assays?

UpC degrades under alkaline conditions (pH > 9) due to phosphodiester bond hydrolysis. To mitigate:

  • Use Tris-HCl or phosphate buffers (pH 6–8) for short-term assays .
  • For long-term storage, lyophilize UpC in ammonium acetate (pH 6.5) at −80°C .
  • Monitor degradation via HPLC with UV detection (retention time shifts indicate breakdown) .

Q. How does UpC’s stereochemistry influence its interactions in RNA model systems?

UpC’s 3′-5′ phosphodiester linkage enforces a right-handed helical conformation, critical for base stacking in RNA duplexes. Computational studies (e.g., molecular dynamics simulations) reveal that altering stereochemistry (e.g., 2′-5′ linkages) disrupts hydrogen bonding with guanine in complementary strands . Experimentally, circular dichroism (CD) spectroscopy can track conformational changes: UpC exhibits a positive peak at 265 nm and negative peak at 210 nm in RNA-like conformers .

Q. Methodological Considerations

Q. What strategies resolve contradictions in polynucleotide synthesis yields when using UpC as a monomer?

Contradictions often stem from competing hydrolysis or incomplete phosphorylation. Strategies include:

  • Pre-activation : Convert UpC to its imidazolide derivative to enhance coupling efficiency .
  • Ion-exchange chromatography : Separate UpC triphosphate (CTP) from monophosphate (CMP) contaminants using DEAE-Sephadex columns with NaCl gradients (0.1–0.5 M) .
  • Kinetic monitoring : Use <sup>31</sup>P-NMR to track phosphodiester formation in real-time .

Q. How can isotopic labeling (e.g., <sup>13</sup>C) of UpC enhance metabolic tracing in RNA turnover studies?

Stable isotopes like <sup>13</sup>C at the ribose moiety (e.g., Cytidine-1',2',3',4',5'-<sup>13</sup>C5) enable precise tracking via LC-MS/MS. For UpC, incorporate labeled cytidine into RNA, then quantify <sup>13</sup>C enrichment in hydrolysis products (e.g., cytidine monophosphate) to assess turnover rates .

Properties

CAS No.

3013-97-6

Molecular Formula

C18H24N5O13P

Molecular Weight

549.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C18H24N5O13P/c19-9-1-3-22(17(29)20-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-24)34-16(13(14)28)23-4-2-10(25)21-18(23)30/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

LENQVXALZPDAFB-NCOIDOBVSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O

Origin of Product

United States

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